molecular formula C10H10N4O2 B8477418 2-[4-(tetrazol-1-yl)phenyl]propanoic acid

2-[4-(tetrazol-1-yl)phenyl]propanoic acid

Cat. No.: B8477418
M. Wt: 218.21 g/mol
InChI Key: ORGGHZMNEAOHDY-UHFFFAOYSA-N
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Description

2-[4-(tetrazol-1-yl)phenyl]propanoic acid is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(tetrazol-1-yl)phenyl]propanoic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. This reaction is often catalyzed by a Lewis acid such as zinc chloride.

    Attachment to the Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the tetrazole moiety.

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(tetrazol-1-yl)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

2-[4-(tetrazol-1-yl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(tetrazol-1-yl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.

    Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

2-[4-(tetrazol-1-yl)phenyl]propanoic acid can be compared with other similar compounds, such as:

    2-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanoic acid: Similar structure but with a triazole ring instead of a tetrazole ring. The tetrazole ring provides different electronic properties and reactivity.

    2-[4-(1H-imidazol-1-yl)phenyl]propanoic acid: Contains an imidazole ring, which has different biological activity and chemical reactivity compared to the tetrazole ring.

The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

2-[4-(tetrazol-1-yl)phenyl]propanoic acid

InChI

InChI=1S/C10H10N4O2/c1-7(10(15)16)8-2-4-9(5-3-8)14-6-11-12-13-14/h2-7H,1H3,(H,15,16)

InChI Key

ORGGHZMNEAOHDY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NN=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethyl orthoformate (5.29 ml, 31.8 mmol) and 2-(4-aminophenyl) propionic acid (3.26 g, 19.73 mmol) were suspended in acetic acid (50 ml) then added sodium azide (1.924 g, 29.6 mmol). The mixture was refluxed for 3 hours then let stirred at room temperature overnight. The reaction was poured into water (60 ml) and extracted with ethyl acetate (60 ml). The organic layer was separated and dried over MgSO4. The mixture was filtered and concentrated to yield 2-[4-(1H-tetrazol-1yl)phenyl]propanoic acid (4.2 g, 98%). LC-MS (IE, m/z): 219 [M+1]+.
Quantity
5.29 mL
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step Two
Quantity
1.924 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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